molecular formula C17H19NO4 B268439 4-methoxy-N-[3-(2-methoxyethoxy)phenyl]benzamide

4-methoxy-N-[3-(2-methoxyethoxy)phenyl]benzamide

Cat. No. B268439
M. Wt: 301.34 g/mol
InChI Key: DQARHLVWMSRNLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[3-(2-methoxyethoxy)phenyl]benzamide, also known as GW 501516, is a synthetic drug that belongs to a class of drugs called PPARδ agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in the bodybuilding and fitness communities due to its ability to enhance endurance and fat burning.

Mechanism of Action

4-methoxy-N-[3-(2-methoxyethoxy)phenyl]benzamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which is a transcription factor that regulates the expression of genes involved in lipid metabolism and energy homeostasis. This activation leads to an increase in the expression of genes involved in fatty acid oxidation and glucose uptake, resulting in increased energy production and improved metabolic function.
Biochemical and Physiological Effects:
4-methoxy-N-[3-(2-methoxyethoxy)phenyl]benzamide 501516 has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and improve exercise performance by increasing the utilization of fatty acids for energy production. Additionally, it has been shown to reduce inflammation, improve lipid metabolism, and increase insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-N-[3-(2-methoxyethoxy)phenyl]benzamide 501516 in lab experiments is its ability to improve metabolic function and reduce inflammation, which can be useful in studying the pathophysiology of metabolic and cardiovascular diseases. However, one limitation is that its effects on exercise performance may confound the results of studies that are not focused on exercise physiology.

Future Directions

There are several potential future directions for research on 4-methoxy-N-[3-(2-methoxyethoxy)phenyl]benzamide 501516. One area of interest is its potential application in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanisms underlying its effects on lipid metabolism and energy homeostasis. Finally, more research is needed to determine the long-term safety and efficacy of 4-methoxy-N-[3-(2-methoxyethoxy)phenyl]benzamide 501516 in humans.

Synthesis Methods

The synthesis of 4-methoxy-N-[3-(2-methoxyethoxy)phenyl]benzamide 501516 involves several steps, including the condensation of 4-methoxybenzoyl chloride with 3-(2-methoxyethoxy)aniline, followed by the addition of sodium hydride and N,N-dimethylformamide. The resulting product is then purified through recrystallization to obtain the final product.

Scientific Research Applications

4-methoxy-N-[3-(2-methoxyethoxy)phenyl]benzamide 501516 has been extensively studied for its potential therapeutic applications. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation. Additionally, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

properties

Product Name

4-methoxy-N-[3-(2-methoxyethoxy)phenyl]benzamide

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

4-methoxy-N-[3-(2-methoxyethoxy)phenyl]benzamide

InChI

InChI=1S/C17H19NO4/c1-20-10-11-22-16-5-3-4-14(12-16)18-17(19)13-6-8-15(21-2)9-7-13/h3-9,12H,10-11H2,1-2H3,(H,18,19)

InChI Key

DQARHLVWMSRNLF-UHFFFAOYSA-N

SMILES

COCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

COCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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